molecular formula C21H30O3 B029318 Jasmolin I CAS No. 4466-14-2

Jasmolin I

Cat. No. B029318
CAS RN: 4466-14-2
M. Wt: 330.5 g/mol
InChI Key: NZKIRHFOLVYKFT-VUMXUWRFSA-N
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Description

Synthesis Analysis

Jasmonates are synthesized from α-linolenic acid through the octadecanoid pathway, involving several enzymatic steps that occur in different cellular compartments, including chloroplasts and peroxisomes. The process begins with the conversion of linolenic acid to 12-oxo-phytodienoic acid (OPDA) in chloroplasts through actions of enzymes such as lipoxygenase, allene oxide synthase, and allene oxide cyclase. Further processing, including reduction and β-oxidation steps, ultimately leads to the production of jasmonic acid and its derivatives, including Jasmolin I (León & Sánchez-Serrano, 1999).

Molecular Structure Analysis

Jasmolin I, like other jasmonates, features a cyclopentanone ring derived from the jasmonate biosynthesis pathway. This core structure is crucial for the biological activity of jasmonates, facilitating their interaction with specific receptors and signaling molecules within plant cells. The molecular structure is intricately related to its function, with specific modifications affecting its activity and role in plant physiology (Wasternack & Kombrink, 2010).

Chemical Reactions and Properties

Jasmonates undergo various chemical reactions that modify their structure and activity. These modifications can include conjugation with amino acids, methylation, and hydroxylation. Such chemical modifications are crucial for the diverse roles of jasmonates in plant stress responses, signaling, and development. The chemical properties of Jasmolin I, dictated by its structure, influence its solubility, stability, and interaction with other molecules in the plant (Wasternack & Strnad, 2018).

Physical Properties Analysis

The physical properties of jasmonates, including Jasmolin I, such as melting point, boiling point, and solubility, are influenced by their molecular structure. These properties affect how jasmonates are stored, transported, and function within the plant system. For example, the volatility of some jasmonates plays a role in plant-to-plant signaling (Farmer & Ryan, 1990).

Chemical Properties Analysis

The chemical properties of Jasmolin I, including reactivity and interaction with other biochemical pathways, are central to its function in plant defense and development. Jasmonates participate in a wide range of biochemical reactions, influencing processes such as gene expression, enzyme activity, and interaction with other signaling molecules. The specific chemical properties of Jasmolin I would dictate its role in these complex biochemical networks (Wasternack & Hause, 2013).

Scientific Research Applications

  • Plant Defense and Stress Response : Jasmonates, including Jasmolin I, play a crucial role in plant defense mechanisms. They are involved in defense responses against herbivores, nematodes, and other microorganisms, and alleviate abiotic stresses while regulating beneficial plant-microbe interactions. These compounds mediate defense-related gene expression in plants, leading to the synthesis of proteins essential for plant defense (Rakwal & Komatsu, 2000); (Dar et al., 2015).

  • Plant Development and Environmental Adaptation : Jasmonates regulate plant development and adaptation through protein-protein interactions, specific expression patterns, and signal integration. They affect growth inhibition, seed germination, and responses to environmental cues (Chini et al., 2016).

  • Secondary Metabolite Biosynthesis : In plant cells, jasmonates like Jasmolin I can induce the biosynthesis of secondary metabolites. This involves key regulatory elements such as the GCC-box-like element and transcription factors like ORCA2 (Menke et al., 1999).

  • Insecticidal Applications : Jasmolin I and its photoproducts have been found to possess insecticidal properties. The isomers of the rethrolone moiety, which include Jasmolin I, may be used in insecticide formulations (Kawano et al., 1980).

  • Therapeutic Potential : Research suggests that jasmonic acid and its derivatives, including Jasmolin I, may have potential as drugs and prodrugs. This offers hope for developing new therapeutics in related fields (Pirbalouti et al., 2014).

Future Directions

A study has shed light on the molecular mechanism of pyrethrum action on sodium channels and revealed differences in the modes of action of the six bioactive constitutes of pyrethrum . This provides a foundation for future structure-function studies of pyrethrins, their cognate olfactory receptors, and efficacy .

properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKIRHFOLVYKFT-VUMXUWRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5042081
Record name Jasmolin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Jasmolin I

CAS RN

4466-14-2
Record name Jasmolin I
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4466-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Jasmolin I
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004466142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Jasmolin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5042081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JASMOLIN I
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E11IV49HVI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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